molecular formula C12H18N4O4 B1465234 methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1306604-14-7

methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1465234
CAS RN: 1306604-14-7
M. Wt: 282.3 g/mol
InChI Key: NSDYBCCGNZVZSZ-UHFFFAOYSA-N
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Description

Methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate, commonly known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MTA is a derivative of azetidine, a cyclic four-membered nitrogen-containing compound, and triazole, a five-membered heterocyclic compound containing nitrogen and carbon atoms.

Scientific Research Applications

Heterocyclic Amino Acid

This compound is a newly functionalized heterocyclic amino acid . It was obtained via [3+2] cycloaddition . The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

PROTAC Development

The compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Chemical Conjugates

It can also be used in the development of chemical conjugates . These are compounds that combine two or more pharmacophores into one single molecule, which can lead to enhanced therapeutic effects.

Antimicrobial Properties

Compounds derived from 1,2,4-triazoles, which include this compound, have been found to have antimicrobial properties .

Antibacterial Properties

These compounds also exhibit antibacterial properties , making them potentially useful in the treatment of bacterial infections.

Antifungal Agents

They have been used as human antifungal agents , which can be used to treat fungal infections in humans.

Anticancer Agents

These compounds have been explored as anticancer agents , potentially offering new avenues for cancer treatment.

Agricultural Uses

In the field of agriculture, these compounds have been used as potent fungicides, herbicides, and insecticides .

Mechanism of Action

Target of Action

Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is primarily used as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended for degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The rigidity of the linker, provided by Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, can impact the 3D orientation of the degrader and thus the formation of this ternary complex .

Biochemical Pathways

The biochemical pathways affected by Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate are those involving the target proteins. By tagging these proteins for degradation, the compound can disrupt the pathways in which they are involved . The downstream effects of this disruption would depend on the specific roles of the target proteins.

Result of Action

The molecular and cellular effects of Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate’s action would be the degradation of the target proteins . This could result in a variety of effects, depending on the functions of these proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate. For example, the compound should be stored at a temperature of 2-8°C . Other factors, such as pH and the presence of other chemicals, could also potentially affect the compound’s action.

properties

IUPAC Name

methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(18)15-5-8(6-15)16-7-9(13-14-16)10(17)19-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYBCCGNZVZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate

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